molecular formula C15H20N4O5S B4328415 4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-ethoxyethyl)benzenesulfonamide

4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-ethoxyethyl)benzenesulfonamide

Cat. No.: B4328415
M. Wt: 368.4 g/mol
InChI Key: UFMVAEFTEPAOTA-UHFFFAOYSA-N
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Description

4-(1,3-Dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-ethoxyethyl)benzenesulfonamide is a complex organic compound known for its multifaceted properties It is characterized by the presence of multiple functional groups, including a sulfonamide moiety, ethoxyethyl side chain, and a pyrazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of an appropriate sulfonyl chloride with an ethoxyethyl amine, followed by cyclization reactions to introduce the pyrazolo-triazole core. Reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure successful cyclization and high yields.

Industrial Production Methods: For large-scale industrial production, batch or continuous flow reactors may be employed to maintain the stringent conditions necessary for the synthesis. Purification processes, such as recrystallization or chromatographic techniques, are crucial for isolating the pure compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidative reactions, particularly at the ethoxyethyl side chain or the pyrazolo-triazole core.

  • Reduction: The sulfonamide group may be susceptible to reduction under specific conditions.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the heterocyclic core.

Common Reagents and Conditions Used:

  • Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Reagents like halogens, sulfonates, or nitrates under catalytic or acidic/basic conditions.

Major Products Formed from These Reactions: The products can range from oxidized derivatives, reduced forms, or substituted analogs, each bearing new functional groups or altered properties.

Scientific Research Applications

4-(1,3-Dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-ethoxyethyl)benzenesulfonamide has diverse scientific research applications:

  • Chemistry: Used as a reagent or intermediate in organic synthesis to construct complex molecular architectures.

  • Biology: Explored for its potential as an enzyme inhibitor or modulator, affecting biological pathways.

  • Medicine: Investigated for potential therapeutic applications, including antimicrobial or anticancer properties.

  • Industry: Utilized in the development of novel materials or as a component in specialty chemical formulations.

Mechanism of Action

The compound's effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. Its sulfonamide moiety may act as an enzyme inhibitor, while the pyrazolo-triazole core can interact with nucleic acids or proteins, modulating biological pathways and cellular functions.

Comparison with Similar Compounds

4-(1,3-Dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-ethoxyethyl)benzenesulfonamide is unique due to its structural complexity and the combination of functional groups. Similar compounds might include other sulfonamide derivatives or pyrazolo-triazole analogs, such as:

  • 4-(1,3-Dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide

  • N-(2-Ethoxyethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzenesulfonamide

These compounds share certain structural elements but differ in specific substituents or overall architecture, contributing to variations in their chemical behavior and applications.

Properties

IUPAC Name

4-(1,3-dioxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-2-yl)-N-(2-ethoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5S/c1-2-24-11-8-16-25(22,23)13-6-4-12(5-7-13)19-14(20)17-9-3-10-18(17)15(19)21/h4-7,16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMVAEFTEPAOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)N3CCCN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-ethoxyethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-ethoxyethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-ethoxyethyl)benzenesulfonamide
Reactant of Route 4
4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-ethoxyethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-ethoxyethyl)benzenesulfonamide
Reactant of Route 6
4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-ethoxyethyl)benzenesulfonamide

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